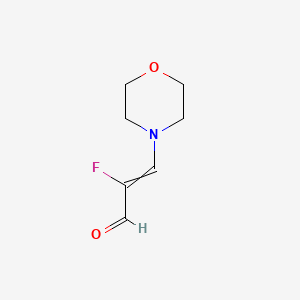
2-Fluoro-3-(4-morpholinyl)-2-propenal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-(4-morpholinyl)-2-propenal is an organic compound that features a fluorine atom, a morpholine ring, and an aldehyde group
准备方法
The synthesis of 2-Fluoro-3-(4-morpholinyl)-2-propenal typically involves the reaction of fluorinated precursors with morpholine under controlled conditions. One common synthetic route includes the use of fluorinated aldehydes and morpholine in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
化学反应分析
2-Fluoro-3-(4-morpholinyl)-2-propenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Fluoro-3-(4-morpholinyl)-2-propenal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers with enhanced stability or specific electronic properties.
作用机制
The mechanism of action of 2-Fluoro-3-(4-morpholinyl)-2-propenal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and influence its electronic properties, affecting how it interacts with other molecules.
相似化合物的比较
2-Fluoro-3-(4-morpholinyl)-2-propenal can be compared with other similar compounds, such as:
3-Fluoro-4-(4-morpholinyl)aniline: This compound also contains a fluorine atom and a morpholine ring but differs in the position of the functional groups.
3-Fluorophenylboronic acid: This compound features a fluorine atom and a boronic acid group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its combination of a fluorine atom, a morpholine ring, and an aldehyde group, which together confer distinct chemical and biological properties.
属性
分子式 |
C7H10FNO2 |
|---|---|
分子量 |
159.16 g/mol |
IUPAC 名称 |
2-fluoro-3-morpholin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2 |
InChI 键 |
OTANGTDQNPVIGE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C=C(C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


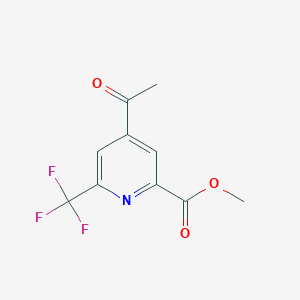
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
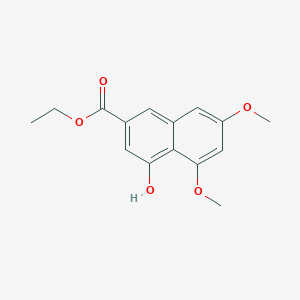
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)


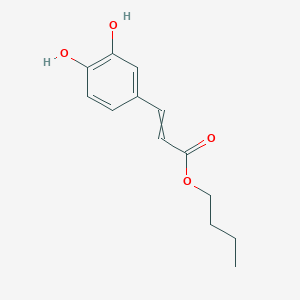
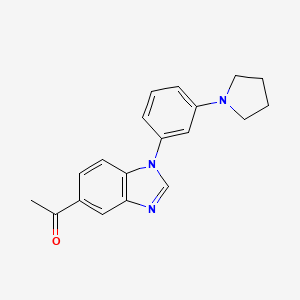
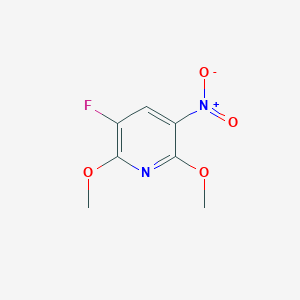
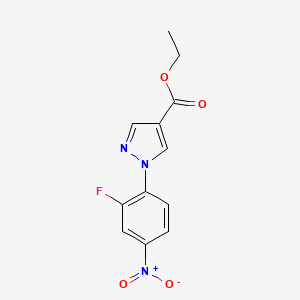
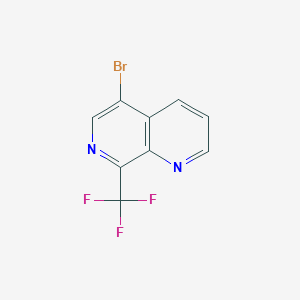
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
